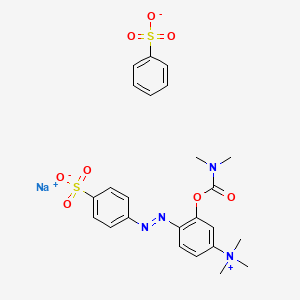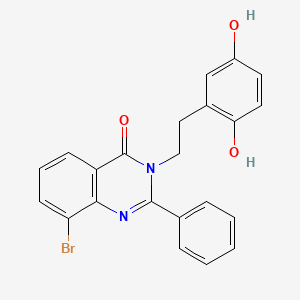
4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a bromine atom at the 8th position, a 2-(2,5-dihydroxyphenyl)ethyl group at the 3rd position, and a phenyl group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions: The 2-(2,5-dihydroxyphenyl)ethyl group can be introduced through nucleophilic substitution reactions using appropriate phenolic derivatives and alkylating agents.
Phenyl Group Introduction: The phenyl group at the 2nd position can be introduced via Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- can be compared with other quinazolinone derivatives such as:
4(3H)-Quinazolinone, 2-phenyl-: Lacks the bromine atom and the 2-(2,5-dihydroxyphenyl)ethyl group, resulting in different biological activities.
4(3H)-Quinazolinone, 8-chloro-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl-: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological effects.
4(3H)-Quinazolinone, 8-bromo-2-phenyl-: Lacks the 2-(2,5-dihydroxyphenyl)ethyl group, affecting its overall properties and applications.
The uniqueness of 4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
86804-52-6 |
|---|---|
Molekularformel |
C22H17BrN2O3 |
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
8-bromo-3-[2-(2,5-dihydroxyphenyl)ethyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H17BrN2O3/c23-18-8-4-7-17-20(18)24-21(14-5-2-1-3-6-14)25(22(17)28)12-11-15-13-16(26)9-10-19(15)27/h1-10,13,26-27H,11-12H2 |
InChI-Schlüssel |
LAONLZPGLLHFJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=O)N2CCC4=C(C=CC(=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


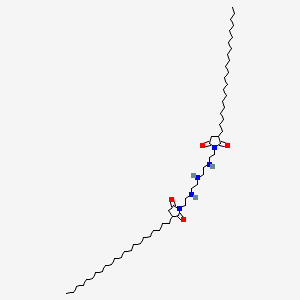
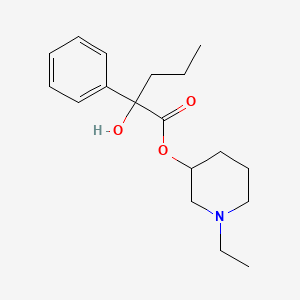
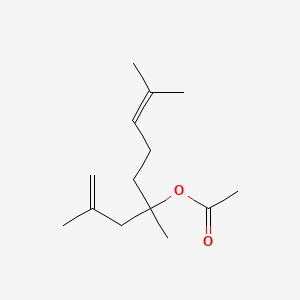
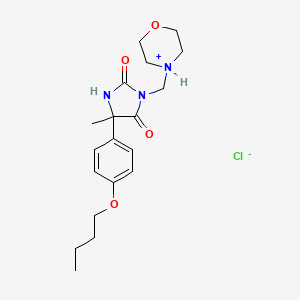
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
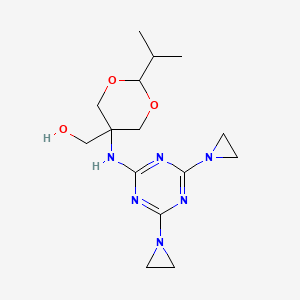
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)
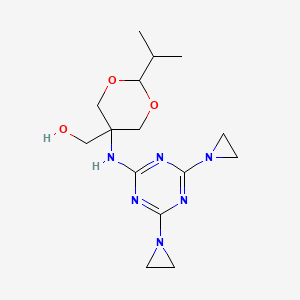

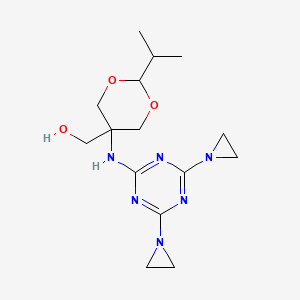
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
